N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1040683-42-8
Cat. No.: VC8200449
Molecular Formula: C27H28N4O5
Molecular Weight: 488.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040683-42-8 |
|---|---|
| Molecular Formula | C27H28N4O5 |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C27H28N4O5/c1-17-14-18(2)31(16-23(32)28-13-12-19-10-11-21(34-3)22(15-19)35-4)27(33)24(17)26-29-25(30-36-26)20-8-6-5-7-9-20/h5-11,14-15H,12-13,16H2,1-4H3,(H,28,32) |
| Standard InChI Key | LLOVFFFARZANSG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4)C |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines multiple functional groups, including methoxy (-OCH₃), oxadiazole rings, and a dihydropyridine framework, which are critical for its biological activity.
Synthesis and Characterization
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves a multi-step process. Techniques such as refluxing solvents, chromatography for purification, and spectroscopic methods (NMR and mass spectrometry) are used for characterization of the final product.
Biological Activities
Experimental studies have indicated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. The exact pathways remain an area for further research. The presence of oxadiazole and dihydropyridine moieties suggests possible interactions with biological targets that are relevant in pharmacology.
Potential Applications
This compound can be classified as an acetamide derivative with heterocyclic components, falling within the category of small molecules that exhibit potential therapeutic effects, particularly in antimicrobial applications. Its unique structure and potential biological activities make it a promising candidate for drug design and development.
Research Findings
| Aspect | Description |
|---|---|
| Chemical Structure | Features methoxy, oxadiazole, and dihydropyridine groups. |
| Synthesis Method | Multi-step process involving refluxing and chromatography. |
| Biological Activity | Shows potential antimicrobial properties. |
| Physical Properties | Solid at room temperature with moderate solubility in organic solvents. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume